molecular formula C10H11NO2S2 B14446034 2-(Propane-2-sulfonyl)-1,3-benzothiazole CAS No. 76151-59-2

2-(Propane-2-sulfonyl)-1,3-benzothiazole

Cat. No.: B14446034
CAS No.: 76151-59-2
M. Wt: 241.3 g/mol
InChI Key: BXSCRVCKPNPTDY-UHFFFAOYSA-N
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Description

2-(Propane-2-sulfonyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a propane-2-sulfonyl group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propane-2-sulfonyl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with propane-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the sulfonylation reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Propane-2-sulfonyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted benzothiazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Propane-2-sulfonyl)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Propane-2-sulfonyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-1,3-benzothiazole
  • 2-(Ethylsulfonyl)-1,3-benzothiazole
  • 2-(Butylsulfonyl)-1,3-benzothiazole

Uniqueness

2-(Propane-2-sulfonyl)-1,3-benzothiazole is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

76151-59-2

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

2-propan-2-ylsulfonyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NO2S2/c1-7(2)15(12,13)10-11-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3

InChI Key

BXSCRVCKPNPTDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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